

# Mechanism of Action & Selectivity

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## Compound Focus: PF-04217903

CAS No.: 1159490-85-3

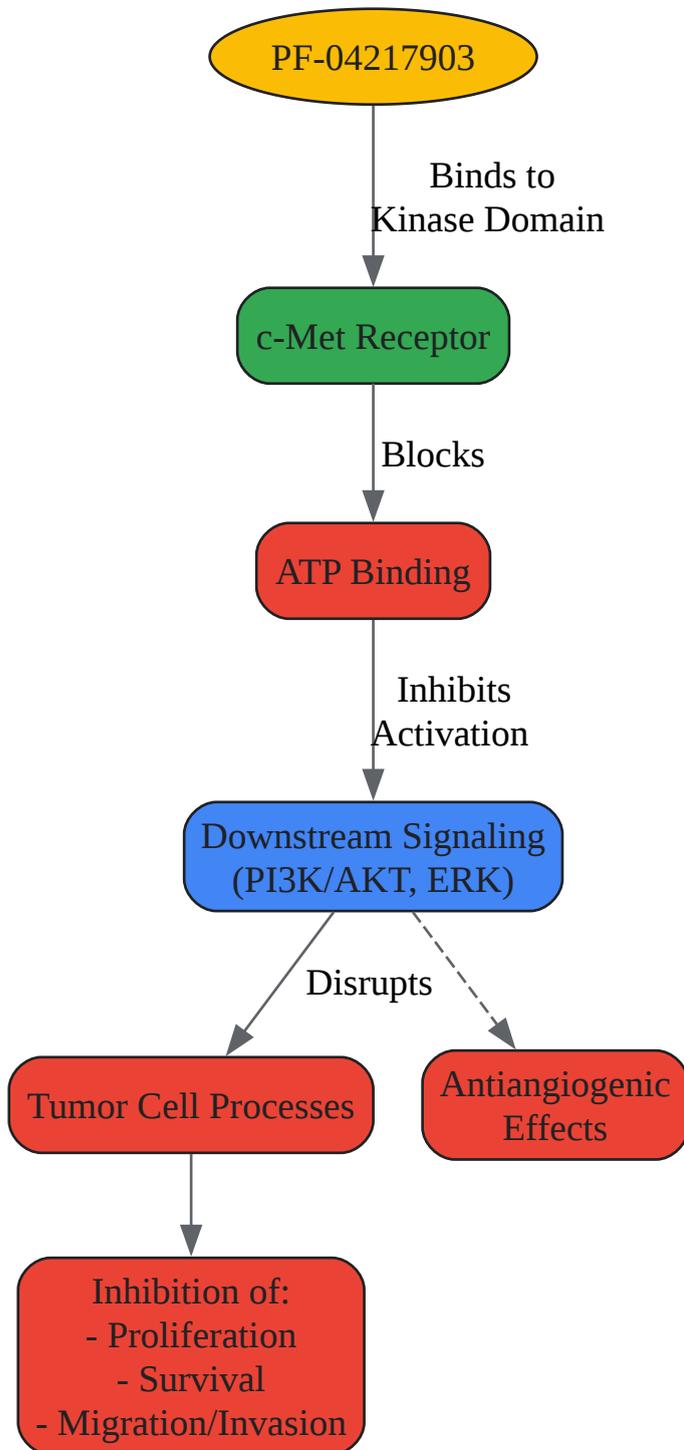
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**PF-04217903** exerts its effects by potently and selectively inhibiting c-Met, a receptor tyrosine kinase critical in tumor growth, invasion, and metastasis [1].

- **Binding Mode:** The compound binds directly to the kinase domain of c-Met, as confirmed by X-ray crystallography (PDB ID: 3ZXZ) [2]. It acts as an ATP-competitive inhibitor, preventing the kinase from utilizing ATP and thus blocking its enzymatic activity [1] [3].
- **Exquisite Selectivity:** **PF-04217903** was characterized as one of the most selective c-Met inhibitors known at the time of its study. It demonstrated more than 1,000-fold selectivity for c-Met compared to a panel of over 150 to 208 other kinases [1] [4] [3]. This high specificity was intended to minimize off-target effects.
- **Functional Consequences:** By inhibiting c-Met, **PF-04217903** blocks downstream signaling pathways (such as PI3K/AKT and ERK/MAPK), leading to the suppression of tumor cell **proliferation, survival, migration, and invasion** [5] [1] [4]. It also exhibited **antiangiogenic properties**, meaning it could inhibit the formation of new blood vessels that tumors need to grow [1].

The following diagram illustrates the mechanism of action of **PF-04217903** and its functional consequences on tumor cells.



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**PF-04217903** inhibits c-Met signaling, disrupting key tumorigenic processes.

## Quantitative Biological & Pharmacological Data

The tables below consolidate key quantitative data from preclinical studies, providing a clear summary of the compound's potency and efficacy for research purposes.

**Table 1: In Vitro Activity of PF-04217903**

Assay Type	Cell Line/System	Phenotypic Outcome	Potency (IC50/Ki)	Citation
Kinase Binding	Human c-Met Enzyme	Ki	4.8 nM	[4]
Cellular c-Met Phosphorylation	A549 (NSCLC)	Inhibition of HGF-induced autophosphorylation	4 nM	[3]
Cell Proliferation	GTL-16 (Gastric Ca.)	Inhibition of Proliferation	12 nM	[4]
Cell Proliferation	H1993 (NSCLC)	Inhibition of Proliferation	30 nM	[4]
Apoptosis Induction	GTL-16 (Gastric Ca.)	Induction of Apoptosis	31 nM	[4]
Cell Migration/Invasion	NCI-H441 (Lung Ca.), HT29 (Colon Ca.)	Inhibition of Migration/Invasion	7 - 12.5 nM	[4]

**Table 2: In Vivo Efficacy of PF-04217903**

Animal Model	Dosing Regimen	Key Findings	Citation
GTL-16 Xenograft (c-Met amplified)	1-30 mg/kg, p.o., daily for 16 days	<b>Dose-dependent tumor growth inhibition</b> , correlated with reduced c-Met phosphorylation.	[4]
U87MG Xenograft	5-50 mg/kg, p.o., once daily for 3 days	Dose-dependent inhibition of c-Met, Gab-1, Erk1/2, and AKT phosphorylation; induced apoptosis (cleaved caspase-3).	[4]
U87MG Xenograft	-	Strong <b>induction of phospho-PDGFR<math>\beta</math></b> , suggesting a potential resistance mechanism.	[1]

Animal Model	Dosing Regimen	Key Findings	Citation
B16F1, EL4, LLC tumor models	45 mg/kg, p.o.	Combined with sunitinib, significantly inhibited tumor growth in sunitinib-resistant models.	[3]

## Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are detailed methodologies for key experiments.

### Cellular c-Met Phosphorylation ELISA (from [3])

This protocol measures the inhibition of c-Met phosphorylation in cells, a direct indicator of compound activity.

- **Cell Seeding:** Seed A549 cells (which express wild-type c-Met) in 96-well plates in growth medium and culture overnight.
- **Serum Starvation:** Replace the growth medium with serum-free medium containing 0.04% BSA.
- **Compound Treatment:** Add serial dilutions of **PF-04217903** to each well. Incubate the cells at 37°C for 1 hour.
- **HGF Stimulation:** Add 40 ng/mL of Hepatocyte Growth Factor (HGF) to the cells for 20 minutes to activate c-Met.
- **Cell Lysis:** Wash the cells once with HBSS supplemented with 1 mM sodium orthovanadate (a phosphatase inhibitor). Generate protein lysates using an appropriate lysis buffer.
- **ELISA Detection:**
  - Use ELISA plates coated with capture antibodies specific for c-Met.
  - Incubate the plates with the protein lysates at 4°C overnight.
  - Wash the plates thoroughly with 1% Tween 20 in PBS.
  - Add an HRP-conjugated anti-phosphotyrosine antibody (e.g., HRP-PY20) for detection.
- **Signal Development and Analysis:** Add TMB peroxidase substrate to develop a colorimetric reaction. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The IC50 value is calculated from the concentration-response curve.

### In Vivo Efficacy Study in Xenograft Models (from [4])

This describes a typical in vivo experiment to evaluate tumor growth inhibition.

- **Animal and Model Preparation:** Use female immunodeficient *nu/nu* mice. Subcutaneously implant them with tumor cells (e.g., GTL-16 gastric carcinoma cells) to form xenografts.
- **Dosing Formulation:** The compound was typically formulated for oral administration.
- **Dosing and Schedule:** Administer **PF-04217903** orally (p.o.) at defined doses (e.g., 1, 3, 10, 30 mg/kg) daily for a set period (e.g., 16 days).
- **Tumor Monitoring:** Measure tumor volumes regularly throughout the study.
- **Biomarker Analysis:** At the end of the study, analyze tumor samples via western blot or immunohistochemistry to assess pharmacodynamic effects, such as levels of phosphorylated c-Met (p-Met) and downstream markers.

## Clinical Trial Status and Research Use

A Phase I clinical trial (NCT00706355, Protocol #08-157) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of **PF-04217903** in patients with advanced, refractory solid tumors [5]. The trial, sponsored by Pfizer, has been completed and the drug is **no longer enrolling patients** [5]. According to drug development databases, **PF-04217903** was **discontinued after Phase I** [6]. It is now exclusively used as a **research tool** and is available for purchase from biochemical suppliers for in vitro and in vivo non-clinical research [4] [3] [7].

## Key Research Insights

**PF-04217903** played a significant role in understanding c-Met biology, revealing several critical insights:

- **Potential Resistance Mechanism:** In a U87MG xenograft model, treatment with **PF-04217903** strongly **induced phospho-PDGFR $\beta$  levels** [1]. This suggests a potential "**oncogene switching**" mechanism, where the tumor bypasses c-Met inhibition by activating another signaling pathway, which could limit the efficacy of c-Met monotherapy.
- **Combination Therapy Rationale:** Research showed that the antitumor efficacy of **PF-04217903** could be enhanced through rational combinations. For example, in an HT29 colon carcinoma model, combining **PF-04217903** with inhibition of the RON kinase led to significantly enhanced tumor growth inhibition (77%) compared to either agent alone [1]. Similarly, it showed synergistic effects with sunitinib in overcoming resistance in certain models [3].
- **Mutation Sensitivity:** The inhibitor's potency is susceptible to specific mutations in the c-Met kinase domain. While it effectively inhibits wild-type c-Met and variants like H1094R and T1010I, it **shows no**

activity against the Y1230C mutant (IC<sub>50</sub> >10 μM) [3]. This highlights the importance of genotyping tumors for c-Met mutations when considering this class of inhibitors.

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